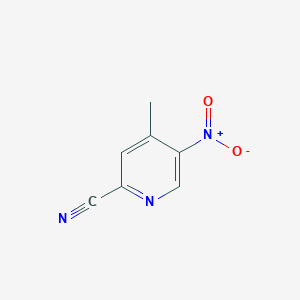

2-Cyano-4-methyl-5-nitropyridine

Descripción

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical and pharmaceutical research. Its unique electronic properties, arising from the electronegative nitrogen atom, impart a distinct reactivity compared to its carbocyclic analog, benzene (B151609). This often leads to favorable interactions with biological targets and makes the pyridine scaffold a "privileged structure" in medicinal chemistry.

Pyridine derivatives are integral components in a vast array of pharmaceuticals, agrochemicals, and functional materials. researchgate.netekb.eg Their ability to act as hydrogen bond acceptors and their solubility in aqueous media contribute to the favorable pharmacokinetic profiles of many drugs. researchgate.net The versatility of the pyridine ring allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's biological activity.

Historical Development of Pyridine Synthesis and Derivatives

The history of pyridine chemistry dates back to the 19th century with its initial isolation from bone tar. A significant breakthrough in the synthesis of pyridine derivatives was the Hantzsch pyridine synthesis, developed in 1881, which provided a versatile method for constructing the pyridine ring from simple acyclic precursors. orgsyn.org This was followed by numerous other named reactions, such as the Chichibabin reaction, which further expanded the toolkit for accessing a diverse range of substituted pyridines. orgsyn.org

Early methods often relied on the functionalization of pyridine itself, but the development of methods for constructing the ring with pre-installed functional groups has been crucial for accessing complex substitution patterns. The direct cyanation of pyridines, for instance, has been an area of active research, with various methods developed to introduce the nitrile group at specific positions on the ring. thieme-connect.de

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-5-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c1-5-2-6(3-8)9-4-7(5)10(11)12/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATZHWWYNGQYHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629481 | |

| Record name | 4-Methyl-5-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267875-30-9 | |

| Record name | 4-Methyl-5-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Profile of 2 Cyano 4 Methyl 5 Nitropyridine

Synthesis and Elucidation

While a specific, detailed experimental procedure for the synthesis of 2-Cyano-4-methyl-5-nitropyridine is not extensively documented in publicly available literature, its structure suggests a plausible synthetic route based on established pyridine (B92270) chemistry. A likely approach would involve the construction of a polysubstituted pyridine ring followed by functional group interconversions.

One potential strategy could start from a pre-functionalized pyridine, such as 2-chloro-4-methyl-5-nitropyridine (B1210972). The cyano group could then be introduced via a nucleophilic substitution reaction, for example, using a cyanide salt like potassium or sodium cyanide. The synthesis of the chloro-precursor itself can be achieved through a multi-step process starting from 2-amino-4-methylpyridine, involving nitration and a Sandmeyer-type reaction to replace the amino group with a chloro group.

Alternatively, methods for the direct cyanation of a substituted pyridine N-oxide could be employed. For instance, treatment of 4-methyl-5-nitropyridine-N-oxide with a cyanating agent could potentially yield the desired product. orgsyn.org

Physical and Chemical Properties

This compound is a solid at room temperature. calpaclab.com The presence of the electron-withdrawing nitro and cyano groups significantly influences the electronic properties of the pyridine ring, making the carbon atoms of the ring electrophilic and susceptible to nucleophilic attack.

The nitro group at the 5-position and the cyano group at the 2-position are strongly deactivating towards electrophilic aromatic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The chlorine atom in a potential precursor like 2-chloro-4-methyl-5-nitropyridine would be highly activated towards displacement by nucleophiles.

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O₂ | nih.govchemicalbook.com |

| Molecular Weight | 163.13 g/mol | nih.gov |

| CAS Number | 267875-30-9 | nih.govchemicalbook.com |

| Appearance | Solid | calpaclab.com |

| XLogP3 | 1.1 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Spectroscopic Data

The structural features of this compound give rise to characteristic spectroscopic signatures.

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the nitro and cyano groups, likely shifting them downfield. A singlet corresponding to the methyl group protons would also be present.

¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule. The carbon atom of the cyano group would appear in the characteristic region for nitriles (around 115-120 ppm). The carbons of the pyridine ring would show distinct chemical shifts influenced by the substituents. For example, the carbon bearing the nitro group would be significantly deshielded. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present. A strong, sharp peak around 2230-2210 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. Strong asymmetric and symmetric stretching vibrations for the nitro group would be expected in the regions of 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively. spectrabase.comnist.gov

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 163.13). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the cyano group (CN). nist.gov

Applications in Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its functional groups offer multiple sites for chemical modification, making it a versatile intermediate for the construction of more complex molecules. Notably, this compound has been identified as a building block for the synthesis of protein degraders, a class of molecules of significant interest in drug discovery. calpaclab.com

The reactivity of the nitro and cyano groups allows for their conversion into other functional groups. For instance, the nitro group can be reduced to an amine, which can then be further functionalized. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group. This versatility makes this compound a useful starting material for the synthesis of a variety of substituted pyridine derivatives with potential applications in medicinal chemistry and materials science. ekb.eg

Synthetic Routes to this compound and Its Analogs Explored

The synthesis of functionalized nitropyridines, such as this compound, is a significant area of research in organic chemistry due to their roles as versatile intermediates in the creation of pharmaceuticals, agrochemicals, and other biologically active molecules. This article delves into the specific synthetic methodologies for this compound and broader strategies for producing related nitropyridine compounds.

Chemical Reactivity and Transformation Studies of 2 Cyano 4 Methyl 5 Nitropyridine

Reactivity of the Nitro Group

The nitro group at the 5-position plays a crucial role in the reactivity of the molecule, primarily by activating the pyridine (B92270) ring for certain reactions and by being a site for chemical transformation.

Nucleophilic Aromatic Substitution Pathways

The presence of the electron-withdrawing nitro and cyano groups makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. While the nitro group itself can sometimes act as a leaving group in activated aryl substrates, its primary role in this context is to activate other positions on the ring for substitution. nih.govmasterorganicchemistry.comlibretexts.org

For instance, the chlorine atom in 2-chloro-4-methyl-5-nitropyridine (B1210972), a related compound, is readily displaced by nucleophiles. This reactivity is enhanced by the presence of the nitro group. The synthesis of 2-chloro-4-methyl-5-nitropyridine often starts from 2-amino-4-methylpyridine, which undergoes nitration, hydrolysis to a hydroxypyridine, and then chlorination. guidechem.com The resulting 2-chloro derivative is a key intermediate for introducing various functionalities through nucleophilic substitution. guidechem.comresearchgate.net

Table 1: Nucleophilic Aromatic Substitution Reactions

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2-Chloro-3-cyano-5-nitropyridine | 2-Aminopyridine | 3-Nitro-5(H)-5-iminodipyrido[1,2-a:3,2-e]pyrimidine hydrochloride | Nucleophilic Aromatic Substitution |

| 2,6-Dichloro-3-nitropyridine | Aryl boronic acid (Suzuki coupling), then Aminoethylamine | Substituted aminopyridine derivative | Nucleophilic Aromatic Substitution |

Examples of nucleophilic aromatic substitution reactions on nitropyridine systems. researchgate.netnih.gov

The mechanism for these substitutions typically involves the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups. libretexts.org The rate of these reactions is significantly faster when electron-withdrawing groups are present ortho or para to the leaving group. masterorganicchemistry.com

Reductive Transformations

The nitro group of 2-Cyano-4-methyl-5-nitropyridine can be readily reduced to an amino group, a common and synthetically useful transformation. This reduction is a key step in the synthesis of various biologically active molecules. For example, in the synthesis of a DNA-dependent protein kinase inhibitor, 2-amino-4-methyl-5-nitropyridine (B42881) was used as a starting material, and the nitro group was later reduced using ammonium (B1175870) formate (B1220265) and a palladium on carbon (Pd/C) catalyst. nih.gov

The reduction of the nitro group to an amine significantly alters the electronic properties of the pyridine ring, transforming the electron-withdrawing nitro group into an electron-donating amino group. This change in electronic nature can then be exploited for further chemical modifications.

Reactivity of the Cyano Group

The cyano group at the 2-position is a versatile functional group that can undergo a variety of chemical transformations.

Hydrolytic Reactions and Amidate Formation

The cyano group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. libretexts.orgyoutube.com In acidic hydrolysis, the nitrile is typically heated with a dilute acid, such as hydrochloric acid, to form the corresponding carboxylic acid. libretexts.org

Under basic conditions, heating a nitrile with a solution of a strong base like sodium hydroxide (B78521) initially produces the salt of the carboxylic acid and ammonia. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified. libretexts.org The hydrolysis can sometimes be stopped at the amide stage under milder conditions. youtube.com The hydrolysis of nitriles is a fundamental reaction for converting them into valuable carboxylic acids and amides. libretexts.orgyoutube.com

Derivatization and Further Functionalization

The cyano group serves as an important precursor for the synthesis of other functional groups. For example, it can participate in cycloaddition reactions. The reactivity of the cyano group, similar to the nitro group, is influenced by its strong electron-withdrawing nature. nih.gov This property activates the pyridine ring, and the cyano group itself can be a site for various chemical modifications, expanding the synthetic utility of this compound.

Reactivity of the Methyl Group at Position 4

The methyl group at the 4-position of the pyridine ring can also be a site for chemical reactions, although it is generally less reactive than the nitro and cyano groups under many conditions. However, the methyl group can be activated for certain transformations. For instance, in related pyridine systems, a methyl group can be oxidized to a carboxylic acid. nih.gov Additionally, the methyl group can be involved in condensation reactions or can be halogenated under specific conditions, providing another handle for further functionalization of the molecule. The reactivity of the methyl group can be influenced by the electronic effects of the other substituents on the pyridine ring.

Table of Mentioned Compounds

Side-Chain Functionalization and Modifications

The methyl group at the C4 position of this compound represents a site for potential functionalization. While specific studies on the side-chain reactions of this particular molecule are not extensively documented, the reactivity of methyl groups on similar aromatic and heteroaromatic systems provides a basis for predicting its behavior.

Oxidation: The methyl group attached to an aromatic ring can typically be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). sapphirebioscience.com This transformation proceeds via a benzylic radical intermediate, requiring the presence of at least one hydrogen atom on the carbon attached to the ring. In the case of this compound, the electron-withdrawing nature of the nitro and cyano groups would likely make this oxidation more challenging compared to electron-rich aromatic systems.

Halogenation: Benzylic halogenation, another common side-chain modification, can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction also proceeds through a radical mechanism and would be influenced by the electronic nature of the pyridine ring.

Due to a lack of specific experimental data for this compound, a data table for its side-chain functionalization cannot be provided at this time.

Electrophilic and Nucleophilic Substitution on the Pyridine Ring System

The pyridine ring in this compound is electron-deficient due to the presence of the nitrogen atom and the strongly electron-withdrawing nitro and cyano groups. This electronic characteristic significantly influences its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution (EAS) reactions on pyridine are generally more difficult than on benzene (B151609) due to the lower electron density of the ring. The presence of two potent electron-withdrawing groups (nitro and cyano) further deactivates the ring towards electrophilic attack, making such reactions highly unlikely to occur under standard conditions.

Nucleophilic Aromatic Substitution (SNA_r): Conversely, the electron-deficient nature of the pyridine ring, exacerbated by the nitro and cyano groups, makes it highly susceptible to nucleophilic aromatic substitution (SNA_r). Nucleophiles can attack the ring, leading to the displacement of a leaving group. In this compound, a potential leaving group could be the nitro group itself or another substituent if present. Studies on related nitropyridine derivatives have shown that the nitro group can be displaced by various nucleophiles. pipzine-chem.comevitachem.com The positions ortho and para to the nitro group are particularly activated for nucleophilic attack. In this molecule, the C2 and C6 positions are activated by the C5-nitro group.

Research on other nitropyridines indicates that reactions with nucleophiles such as amines, alkoxides, and thiolates can lead to substitution products. evitachem.combldpharm.com For instance, in reactions of 3-nitropyridines, the nitro group has been shown to be displaced by sulfur nucleophiles. evitachem.com

A summary of potential nucleophilic substitution reactions based on related compounds is presented below.

| Reactant | Nucleophile | Product | Reference |

| 2-Fluoro-4-methyl-5-nitropyridine | Various nucleophiles | 2-Substituted-4-methyl-5-nitropyridine | pipzine-chem.com |

| 3-Nitropyridines | Thiolates | 3-Thio-substituted pyridines | evitachem.com |

Cycloaddition and Other Pericyclic Reactions Involving Pyridine Derivatives

Pericyclic reactions, including cycloadditions, are powerful tools in organic synthesis for the construction of cyclic systems. The involvement of pyridine derivatives in such reactions is an area of active research.

Diels-Alder Reactions: The pyridine ring can, in principle, act as a diene or a dienophile in Diels-Alder reactions. However, the aromaticity of the pyridine ring makes it a reluctant participant. More commonly, substituted pyridines, particularly those with activating or deactivating groups, can undergo cycloaddition reactions. The cyano group in this compound could potentially act as a dienophile or an enophile in certain pericyclic reactions. nih.govnih.gov Studies have shown that unactivated cyano groups can participate in intramolecular Diels-Alder reactions. nih.govnih.gov

1,3-Dipolar Cycloadditions: Nitropyridines have been shown to act as 2π-partners in 1,3-dipolar cycloadditions with azomethine ylides, leading to the formation of condensed pyrroline (B1223166) derivatives. nih.gov The electron-withdrawing nitro group facilitates this dearomatizing cycloaddition. nih.gov It is conceivable that this compound could undergo similar transformations.

Detailed research findings on the cycloaddition reactions specifically involving this compound are not currently available in the reviewed literature. Therefore, a data table for this section cannot be compiled.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the precise connectivity and three-dimensional structure of 2-Cyano-4-methyl-5-nitropyridine in solution.

Comprehensive Elucidation of Molecular Structure (¹H, ¹³C, 2D NMR)

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The pyridine (B92270) ring protons, influenced by the electron-withdrawing cyano and nitro groups, would likely appear in the downfield region. Specifically, the proton at position 6, being adjacent to the nitrogen atom and the cyano group, is expected to be the most deshielded. The proton at position 3 would also be in the aromatic region, with its chemical shift influenced by the adjacent nitro group and the methyl group at position 4. The methyl protons would give rise to a singlet in the upfield region, typically around 2-3 ppm.

The ¹³C NMR spectrum provides further confirmation of the molecular framework. The carbon atom of the cyano group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbons of the pyridine ring will show a range of chemical shifts determined by the substituents. The carbon attached to the nitro group (C5) would be significantly downfield, while the carbon attached to the cyano group (C2) would also be deshielded. The remaining ring carbons (C3, C4, and C6) will have shifts influenced by their position relative to the nitrogen atom and the electron-withdrawing groups. The methyl carbon will appear at a characteristic upfield position.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling between adjacent protons on the pyridine ring, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-3 | Downfield (aromatic region) | - |

| H-6 | Downfield (aromatic region) | - |

| -CH₃ | ~2-3 (singlet) | Upfield |

| C-2 | - | Deshielded |

| C-3 | - | Aromatic region |

| C-4 | - | Aromatic region |

| C-5 | - | Significantly downfield |

| C-6 | - | Deshielded |

| -CN | - | ~115-125 |

| -CH₃ | - | Upfield |

Note: The exact chemical shifts would need to be determined experimentally. The table provides expected regions based on the analysis of similar structures.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

Assignment of Functional Group Vibrations

The infrared (IR) and Raman spectra of this compound will be characterized by absorption bands corresponding to its key functional groups.

Cyano Group (C≡N): A sharp and intense absorption band is expected in the region of 2220-2240 cm⁻¹ in the IR spectrum, which is characteristic of a nitrile stretching vibration. This band is also typically strong in the Raman spectrum.

Nitro Group (NO₂): The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch (νas) typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch (νs) in the range of 1335-1385 cm⁻¹. These bands are usually strong in the IR spectrum.

Pyridine Ring: The pyridine ring will show a series of characteristic C-H stretching vibrations above 3000 cm⁻¹, as well as C=C and C=N stretching vibrations in the fingerprint region (approximately 1400-1600 cm⁻¹). Ring breathing modes are also expected at lower frequencies.

Methyl Group (CH₃): The methyl group will have characteristic symmetric and asymmetric C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations around 1375 and 1450 cm⁻¹.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Cyano (C≡N) | Stretching | 2220-2240 |

| Nitro (NO₂) | Asymmetric Stretching | 1500-1560 |

| Nitro (NO₂) | Symmetric Stretching | 1335-1385 |

| Aromatic C-H | Stretching | >3000 |

| Pyridine Ring | C=C, C=N Stretching | 1400-1600 |

| Methyl (C-H) | Stretching | 2850-2960 |

| Methyl (C-H) | Bending | ~1375, ~1450 |

Spectroscopic Signatures of Intermolecular Interactions

In the solid state, intermolecular interactions can influence the vibrational frequencies. For this compound, potential intermolecular interactions include dipole-dipole interactions due to the polar cyano and nitro groups, and potentially weak C-H···O or C-H···N hydrogen bonds. These interactions can lead to shifts in the vibrational frequencies and broadening of the absorption bands when comparing the solid-state spectrum to a solution or gas-phase spectrum. For instance, the C≡N and NO₂ stretching frequencies might be slightly shifted to lower wavenumbers in the solid state due to crystal packing forces and intermolecular electronic effects.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible and fluorescence spectroscopy provide insights into the electronic structure and excited-state properties of this compound.

The UV-Visible absorption spectrum of this compound in a suitable solvent is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The pyridine ring and the nitro and cyano substituents are all chromophores. The π → π* transitions, typically of high intensity, are expected in the UV region, likely below 300 nm. The n → π* transitions, which are generally weaker, may be observed as a shoulder on the more intense π → π* bands or at longer wavelengths. The presence of the nitro group, a strong chromophore, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine.

Regarding fluorescence, many nitropyridine compounds exhibit weak or no fluorescence, as the nitro group can act as a quenching group, providing a non-radiative decay pathway for the excited state. However, the presence of the cyano and methyl groups could potentially modulate the electronic structure and influence the fluorescence properties. If the compound is fluorescent, the emission spectrum would typically be a mirror image of the lowest energy absorption band. The fluorescence quantum yield would need to be experimentally determined to assess the efficiency of the emission process. The study of related cyanopyridines has shown that their luminescence behavior can be complex and influenced by various factors.

Electronic Transitions and Chromophoric Properties

The electronic absorption spectrum of this compound is characterized by the presence of chromophores, which are parts of the molecule that absorb light in the ultraviolet-visible region. libretexts.org The principal chromophores in this molecule are the nitropyridine ring system and the cyano group. The pyridine ring itself exhibits π → π* transitions, and the presence of the electron-withdrawing nitro and cyano groups, along with the electron-donating methyl group, modifies the energy of these transitions.

Molecules with conjugated π systems, like the pyridine ring, have smaller energy gaps between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). libretexts.org The addition of substituents further influences this energy gap. The nitro group, a strong chromophore, typically imparts color and is expected to cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. Electron-withdrawing groups like the nitro and cyano groups can participate in n → π* transitions, involving the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen of the cyano group) to an anti-bonding π* orbital. libretexts.org These transitions are generally weaker than π → π* transitions.

While specific experimental UV-Vis spectral data for this compound is not extensively published, studies on similar molecules, such as methyl derivatives of 4-nitropyridine (B72724) N-oxide, show that methyl groups can modify the electronic interaction between the substituent groups, primarily through steric effects. researchgate.net This suggests that the 4-methyl group in this compound likely influences the planarity and, consequently, the electronic transitions within the molecule.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns.

Fragmentation Pathways and Isotopic Analysis

The nominal molecular weight of this compound (C₇H₅N₃O₂) is 163 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecule is expected to undergo fragmentation through several characteristic pathways.

A probable initial fragmentation step involves the loss of the nitro group (NO₂), which has a mass of 46 amu, leading to a fragment ion at m/z 117. Another potential primary fragmentation is the loss of a nitric oxide radical (·NO) to form an ion at m/z 133, a common pathway for aromatic nitro compounds. Subsequent fragmentation could involve the loss of a hydrogen cyanide (HCN) molecule from the pyridyl ring, resulting in further characteristic peaks. The presence of the methyl group could also lead to the loss of a methyl radical (·CH₃) to produce a fragment at m/z 148.

The fragmentation of related pyridine and nitrile compounds supports these predictions. For instance, the fragmentation of some pyrimidine (B1678525) derivatives involves the elimination of side functional groups followed by the cleavage of the main ring. sapub.org Studies on other nitrogen-containing heterocycles also show that the loss of small, stable molecules like HCN is a common fragmentation route. Isotopic analysis, particularly for the presence of ¹³C, would show a small M+1 peak with an intensity corresponding to the natural abundance of the isotope.

Predicted Mass Spectrometry Fragmentation Data

| Fragment | Proposed Identity | m/z (mass-to-charge ratio) |

|---|---|---|

| [M]⁺ | Molecular Ion | 163 |

| [M-NO₂]⁺ | Loss of nitro group | 117 |

| [M-NO]⁺ | Loss of nitric oxide | 133 |

| [M-CH₃]⁺ | Loss of methyl radical | 148 |

This table represents predicted fragmentation patterns based on the chemical structure and common fragmentation pathways of related compounds.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular conformation, crystal packing, and intermolecular forces. Although a specific crystal structure determination for this compound is not publicly available, analysis of closely related structures provides a strong basis for predicting its solid-state characteristics.

Determination of Solid-State Molecular Conformation

The conformation of this compound in the solid state would be primarily defined by the geometry of the pyridine ring and the orientation of its substituents. The pyridine ring is expected to be essentially planar. However, steric hindrance between the substituents and packing forces in the crystal lattice can cause slight deviations from planarity.

In related structures, such as methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, the dihedral angle (the angle between two intersecting planes) between the aromatic ring and a nitro group substituent can be significant, indicating a non-coplanar arrangement. libretexts.org For this compound, steric interactions between the 4-methyl and 5-nitro groups might cause the nitro group to twist out of the plane of the pyridine ring. The degree of this twist would be a key conformational parameter.

Analysis of Crystal Packing and Lattice Architecture

The arrangement of molecules in the crystal lattice is governed by the drive to achieve the most stable, lowest-energy packing. nist.gov This arrangement is dictated by molecular shape and the various intermolecular interactions present. Molecules are organized into a repeating three-dimensional array called a lattice, which is built from a fundamental repeating unit known as the unit cell. nist.govsigmaaldrich.com

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are standard methods for investigating the properties of organic molecules. These studies provide deep insights into the electronic environment, molecular geometry, and vibrational characteristics of a compound.

Electronic Structure Analysis (HOMO-LUMO Energies)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's reactivity, electronic transitions, and charge transfer properties. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability. For 2-Cyano-4-methyl-5-nitropyridine, such an analysis would reveal how the competing electronic effects of the substituents modulate the electron density distribution across the pyridine (B92270) ring. At present, there is no published data detailing the HOMO-LUMO energies or the HOMO-LUMO gap for this specific compound.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Theoretical calculations are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms would help in the definitive assignment of experimental spectra.

Vibrational Frequencies: The calculation of infrared (IR) and Raman vibrational frequencies is crucial for identifying characteristic functional group vibrations and understanding the molecule's vibrational modes.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption, providing insight into the molecule's photophysical properties.

Currently, no theoretical predictions for the NMR chemical shifts, vibrational frequencies, or UV-Vis absorption spectra of this compound have been reported in scientific literature.

Energetic and Geometrical Characterization of the Compound and its Derivatives

Quantum mechanical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry). This includes bond lengths, bond angles, and dihedral angles. Furthermore, these methods can be used to calculate thermodynamic properties such as the molecule's total energy, enthalpy of formation, and Gibbs free energy. This information is foundational for understanding the compound's stability and potential reaction pathways. However, specific energetic and detailed geometrical data for this compound are absent from the available literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment.

Interaction with Solvents or Substrates

Understanding how a molecule interacts with solvent molecules or potential binding partners is critical for predicting its solubility, reactivity, and biological activity. MD simulations can map out the specific intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern these behaviors. There is currently no published research detailing MD simulations of this compound interacting with solvents or other substrates.

Advanced Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Advanced computational techniques allow for the detailed analysis and quantification of these interactions, providing a comprehensive picture of the supramolecular architecture.

Hirshfeld Surface and Reduced Density Gradient (RDG) Analyses

Hirshfeld Surface Analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The resulting Hirshfeld surface provides a graphical representation of the molecule's shape within its crystalline environment.

Reduced Density Gradient (RDG) Analysis is another powerful technique for visualizing and characterizing non-covalent interactions in real space. The RDG is a function of the electron density and its first derivative. nih.govchemrxiv.org Plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix allows for the identification and classification of different types of interactions. scirp.orgunamur.be

Generally, three main types of interactions can be distinguished:

Strong attractive interactions (e.g., hydrogen bonds) appear as spikes at negative values of sign(λ₂)ρ.

Weak van der Waals interactions are characterized by spikes near sign(λ₂)ρ = 0.

Strong repulsive interactions (e.g., steric clashes) are found at positive values of sign(λ₂)ρ.

Although a specific RDG analysis for this compound has not been reported in the available literature, the methodology provides a framework for understanding the nature of its intermolecular contacts. Such an analysis would be instrumental in identifying key interactions, such as potential hydrogen bonds involving the nitro group or the pyridine nitrogen, and weaker contacts involving the cyano and methyl groups.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. amercrystalassn.orgwiley-vch.demuni.cz This theory allows for the analysis of chemical bonding and intermolecular interactions based on the topology of the electron density, ρ(r). amercrystalassn.orgresearchgate.net

A key concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the electron density is zero. wiley-vch.deresearchgate.net The properties of the electron density at the BCP, such as its value (ρ(r_BCP)), its Laplacian (∇²ρ(r_BCP)), and the total energy density (H(r_BCP)), provide quantitative information about the nature of the chemical bond.

The following table summarizes the general interpretation of QTAIM parameters at a bond critical point:

| Parameter | Interpretation for Covalent Bonds | Interpretation for Closed-Shell Interactions (e.g., ionic, van der Waals) |

| Electron Density (ρ(r_BCP)) | Relatively high | Relatively low |

| Laplacian of Electron Density (∇²ρ(r_BCP)) | Negative | Positive |

| Total Energy Density (H(r_BCP)) | Negative | Slightly positive or negative |

While a specific QTAIM analysis for this compound is not available in the searched literature, this theoretical framework offers a powerful approach to quantitatively characterize its intramolecular bonds and any potential intermolecular interactions. Such an analysis would precisely define the nature of the C-C, C-N, C-H, N-O, and C≡N bonds within the molecule, as well as quantify the strength and nature of any hydrogen bonds or other non-covalent contacts in its aggregated states. The theory provides a robust connection between the observable electron density and the fundamental concepts of chemical structure and bonding. amercrystalassn.orgchemrxiv.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de The MEP at a given point in space represents the electrostatic interaction energy between the molecule and a positive point charge. This provides a guide to the molecule's reactivity, particularly towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net

The MEP is typically mapped onto an isodensity surface of the molecule, with different colors representing varying potential values. Generally, regions of negative potential (often colored red) are associated with an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (often colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net

Based on the functional groups present in this compound, a similar MEP profile can be anticipated. The electronegative oxygen atoms of the nitro group and the nitrogen atom of the cyano group would be expected to create regions of high negative potential. The pyridine ring nitrogen would also contribute to the negative potential. The hydrogen atoms of the methyl group and the pyridine ring would likely exhibit positive electrostatic potential.

Reaction Mechanism Elucidation and Transition State Analysis

Understanding the reaction mechanisms of this compound is crucial for predicting its chemical behavior and for designing synthetic pathways. Computational chemistry offers powerful tools to explore potential reaction pathways, identify intermediates, and characterize transition states.

While specific mechanistic studies for this compound are not detailed in the available literature, research on the reactions of other nitropyridine derivatives provides a basis for understanding its potential reactivity. For instance, the nitration of pyridine itself has been shown to proceed through various mechanisms, including a researchgate.netresearchgate.net sigmatropic shift of a nitro group from the nitrogen to a carbon atom, rather than a direct electrophilic aromatic substitution. The activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, for these steps have been computationally and experimentally determined for related systems.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions are common for nitropyridines, where the nitro group acts as a strong electron-withdrawing group, activating the pyridine ring towards nucleophilic attack. The cyano group in the 2-position of the target molecule would further enhance this effect. Computational studies can model the energy profiles of such reactions, including the formation of Meisenheimer-type intermediates and the subsequent departure of a leaving group.

Transition state analysis is a key component of these mechanistic studies. By locating the transition state structure on the potential energy surface and calculating its energy, the activation energy barrier for a given reaction step can be determined. This information is invaluable for predicting reaction rates and understanding the factors that control the regioselectivity and stereoselectivity of a reaction.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. mdpi.comresearchgate.net Organic molecules with a donor-π-acceptor (D-π-A) framework often exhibit significant NLO properties. In this compound, the nitro group acts as a strong electron acceptor, while the pyridine ring and the cyano group can participate in the π-conjugated system.

The NLO response of a molecule is primarily described by its hyperpolarizability. The first-order hyperpolarizability (β) is responsible for second-harmonic generation (SHG), while the second-order hyperpolarizability (γ) governs third-harmonic generation. wikipedia.orgaps.org Computational methods, particularly density functional theory (DFT), are widely used to predict these properties. researchgate.net

While specific NLO data for this compound is not available, studies on various pyridine derivatives have demonstrated their potential as NLO materials. researchgate.net The calculated NLO properties are often compared to a standard reference material like urea.

The following table presents representative calculated NLO data for some organic molecules, illustrating the range of values that can be expected. It is important to note that these values are for different molecules and are provided for comparative purposes only.

| Compound | Dipole Moment (μ) [D] | Average Polarizability (α) [x 10⁻²⁴ esu] | First Hyperpolarizability (β) [x 10⁻³⁰ esu] |

| Urea (reference) | 1.37 | 3.83 | 0.37 |

| 2-Aminopyridinium p-toluenesulphonate | - | - | - |

| Fused-triazine derivative 1 | 2.76 | - | - |

| Fused-triazine derivative 2 | 6.96 | - | - |

Data for 2-aminopyridinium p-toluenesulphonate and the fused-triazine derivatives are from separate studies and are presented here for illustrative purposes. The specific computational methods and basis sets used can influence the calculated values. researchgate.net

For this compound, the presence of the strong electron-withdrawing nitro and cyano groups is expected to induce a significant dipole moment and enhance its hyperpolarizability, making it a candidate for NLO applications. Computational studies would be essential to quantify these properties and to understand the structure-property relationships that govern its NLO response.

Advanced Applications and Research Directions

Role as Synthetic Intermediates in Organic Synthesis

The strategic placement of functional groups on the pyridine (B92270) ring of 2-Cyano-4-methyl-5-nitropyridine makes it a highly valuable precursor in the synthesis of more complex chemical structures. Organic chemists utilize this compound as a starting point for constructing intricate molecular architectures with potential biological activity and other useful properties.

Precursors for Complex Heterocyclic Systems

This compound serves as a key starting material for the synthesis of various fused heterocyclic systems. The presence of the cyano and nitro groups on the pyridine ring activates it for various chemical transformations, including cyclization and condensation reactions. While specific examples of cyclization reactions starting directly from this compound are not extensively documented in publicly available literature, the general reactivity of nitropyridines suggests their utility in forming polynuclear heterocyclic systems. nih.govrsc.org For instance, the nitro group can be reduced to an amino group, which can then participate in intramolecular reactions with the cyano group or other introduced functionalities to form fused rings.

The reaction of 2- and 4-phenylthio-3-nitropyridine has been shown to cyclize to form 5H-pyrido[2,3-b] rsc.orgresearchgate.netbenzothiazine and 5H-pyrido[3,4-b] rsc.orgresearchgate.netbenzothiazine, respectively, indicating the potential for similar intramolecular cyclizations with derivatives of this compound. rsc.org Furthermore, the general methodology of using nitropyridines as precursors for a wide range of mono- and polynuclear heterocyclic systems with diverse activities is well-established. nih.gov

Building Blocks in Total Synthesis of Bioactive Molecules

A significant application of derivatives of this compound is in the total synthesis of bioactive molecules. A prominent example is the synthesis of AZD7648, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor. researchgate.net In an efficient synthesis of this complex molecule, the closely related compound, 2-amino-4-methyl-5-nitropyridine (B42881), is used as a starting material. researchgate.net

The synthesis of AZD7648 from 2-amino-4-methyl-5-nitropyridine involves a multi-step process that highlights the utility of the substituted pyridine core. The process includes the formation of a triazolo[1,5-a]pyridine intermediate, followed by the reduction of the nitro group and subsequent coupling reactions to build the final complex structure of the kinase inhibitor. researchgate.net This example underscores the importance of nitropyridine derivatives as key building blocks in medicinal chemistry for creating novel therapeutic agents. nih.govnih.gov

Applications in Materials Science

The unique electronic and structural properties of this compound and its derivatives make them promising candidates for the development of advanced materials with applications in various technological fields.

Pyridine-Based Metal-Organic Frameworks (MOFs) for Gas Adsorption, Separation, and Catalysis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. uni-ulm.de Pyridine-based ligands are frequently used in the synthesis of MOFs due to the coordinating ability of the nitrogen atom in the pyridine ring. nih.govrsc.orgresearchgate.net While direct use of this compound as a ligand in MOF synthesis is not widely reported, it can be readily modified to become a suitable linker. For example, hydrolysis of the cyano group would yield a carboxylic acid, a common coordinating group in MOF synthesis.

The synthesis of pyridine-based MOFs typically involves solvothermal or hydrothermal methods where the metal salt and the pyridine-containing ligand are heated in a solvent. rsc.orgresearchgate.net The structure and properties of the resulting MOF, such as pore size and surface area, are influenced by the geometry of the ligand and the coordination preference of the metal ion. uni-ulm.de MOFs constructed from pyridine derivatives have shown promise in applications such as gas adsorption and separation, and catalysis. rsc.orgresearchgate.net The functional groups on the pyridine ring, such as the nitro and cyano groups in this compound, could impart specific functionalities to the pores of the MOF, potentially enhancing its performance in these applications.

Development of Functional Polymeric Materials

The incorporation of this compound into polymer chains can lead to the development of functional materials with tailored properties. Although the direct polymerization of this specific compound is not well-documented, the polymerization of related cyanopyridine and nitropyridine monomers has been explored. researchgate.netresearchgate.netchemimpex.com

Conjugated polymers based on cyanopyridine have been synthesized and investigated for their electroluminescent properties, suggesting potential applications in display technologies. researchgate.netresearchgate.net The electron-withdrawing nature of the cyano group can influence the electronic properties of the polymer, making it suitable for optoelectronic devices. Similarly, nitropyridine-containing polymers are of interest due to the potential for the nitro group to introduce specific functionalities and enhance the material's properties for applications such as specialty coatings with improved durability. chemimpex.com The presence of both cyano and nitro groups in this compound suggests that polymers derived from it could exhibit a combination of these desirable properties.

Optoelectronic Materials Research (e.g., Dyes, Pigments)

The electron-withdrawing nature of the cyano and nitro groups makes this compound and its derivatives interesting candidates for research in optoelectronic materials, including dyes and pigments. nih.govacs.org The intramolecular charge transfer characteristics, arising from the combination of electron-donating (methyl) and electron-withdrawing (cyano, nitro) groups on the aromatic ring, can lead to significant nonlinear optical (NLO) properties.

While specific studies on the NLO properties of this compound are scarce, research on other pyridine derivatives has shown that such substitution patterns can result in materials with potential applications in optical data storage and processing. Furthermore, the structural features of this compound make it a potential precursor for the synthesis of novel dyes. The chromophoric properties can be tuned by chemical modifications, leading to materials with specific absorption and emission characteristics suitable for various applications, including as sensitizers in solar cells or as fluorescent probes. acs.org

Data Tables

Table 1: for this compound and its Derivatives

| Application Area | Specific Role/Application | Key Findings/Potential |

| Organic Synthesis | Precursor for Complex Heterocyclic Systems | Potential for synthesizing fused pyridines and other polynuclear systems through cyclization reactions. nih.govrsc.org |

| Building Block for Bioactive Molecules | A derivative, 2-amino-4-methyl-5-nitropyridine, is a key starting material in the synthesis of the DNA-PK inhibitor AZD7648. researchgate.net | |

| Materials Science | Pyridine-Based Metal-Organic Frameworks (MOFs) | Can be modified to act as a ligand for MOFs with potential applications in gas storage, separation, and catalysis. rsc.orguni-ulm.deresearchgate.netresearchgate.net |

| Functional Polymeric Materials | Potential monomer for synthesizing polymers with tailored electronic and physical properties for optoelectronics and specialty coatings. researchgate.netresearchgate.netchemimpex.com | |

| Optoelectronic Materials (Dyes, Pigments) | The electron-withdrawing groups suggest potential for nonlinear optical properties and for the development of novel dyes and pigments. nih.govacs.org |

Research in Medicinal Chemistry

The pyridine ring is a cornerstone of modern medicinal chemistry, and its derivatives are subjects of intense research due to their vast therapeutic potential.

The pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, signifying its recurring presence in a multitude of biologically active compounds. rsc.orgnih.gov It is the second most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA) nih.govresearchgate.net. The inclusion of a pyridine ring in a drug molecule can confer several advantageous properties. For example, it can improve aqueous solubility, enhance metabolic stability, and provide a key site for hydrogen bonding interactions with biological targets nih.govnih.gov.

Chemically, pyridine is an isostere of benzene (B151609), meaning it has a similar size and shape, but the replacement of a CH group with a nitrogen atom fundamentally alters its electronic properties rsc.org. This modification makes the pyridine ring more polar and capable of acting as a hydrogen bond acceptor, which can be crucial for molecular recognition at a receptor or enzyme active site. nih.govrsc.org These characteristics have led to the widespread use of pyridine scaffolds in the development of drugs across numerous therapeutic areas, including anti-infectives, anticancer agents, and anti-inflammatory drugs. nih.govrsc.org

Pyridine derivatives exert their biological effects by interacting with a wide array of biological targets, including enzymes and receptors. The nitrogen atom in the pyridine ring is a key feature, often acting as a hydrogen bond acceptor to form crucial interactions with amino acid residues in a protein's binding pocket. researchgate.netresearchgate.net Beyond hydrogen bonding, the aromatic pyridine ring can participate in π-π stacking and hydrophobic interactions, further stabilizing the drug-target complex. researchgate.netmdpi.com

The specific substituents on the pyridine ring, such as the cyano, methyl, and nitro groups in this compound, play a critical role in modulating these interactions.

Cyano and Nitro Groups: These are strong electron-withdrawing groups that significantly alter the electron distribution of the pyridine ring researchgate.netnih.gov. This can influence the strength of hydrogen bonds and other electrostatic interactions, thereby affecting binding affinity and selectivity for a specific target. Some nitropyridine compounds have also been noted for their ability to interfere with DNA replication enzymes chempanda.com.

Methyl Group: This group can engage in favorable hydrophobic (van der Waals) interactions within the binding site, potentially increasing potency.

Examples of targeted interactions include the inhibition of kinases like Cyclin G-associated kinase (GAK) and Epidermal Growth Factor Receptor (EGFR) by pyridine-based molecules acs.orgnih.gov, the inhibition of cyclooxygenase (COX) enzymes in inflammation nih.gov, and the modulation of neuronal nicotinic receptors nih.gov.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing principles for designing molecules with enhanced potency and selectivity nih.gov. For pyridine derivatives, SAR studies have revealed several key principles:

Influence of Substituents: The type, position, and orientation of substituents on the pyridine ring are paramount to biological activity. Studies have shown that functional groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and carboxyl groups can enhance the antiproliferative activity of pyridine derivatives, whereas bulky groups or certain halogens may decrease it nih.govresearchgate.net.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent alters the electronic landscape of the pyridine ring, which in turn affects how the molecule interacts with its biological target. For instance, modifications to the pyridine ring of the agonist epibatidine (B1211577) resulted in analogs with widely varying affinity, efficacy, and selectivity for different nicotinic receptor subtypes nih.gov.

Positional Isomerism: The position of the substituents dramatically impacts activity. The nitrogen atom makes the 2, 4, and 6 positions of the pyridine ring electron-deficient, influencing their reactivity and interaction potential compared to the 3 and 5 positions nih.gov.

These general principles are crucial for guiding the optimization of lead compounds. By systematically modifying a molecule like this compound and evaluating the resulting changes in biological activity, researchers can develop a detailed understanding of the SAR and design more effective therapeutic agents.

| Functional Group | General Effect on Activity | Potential Interaction Type | Reference |

|---|---|---|---|

| -OH, -NH2 | Often enhances activity | Hydrogen Bond Donor/Acceptor | nih.govresearchgate.net |

| -OCH3 | Can enhance activity | Hydrogen Bond Acceptor, Hydrophobic | nih.govresearchgate.net |

| -C=O | Can enhance activity | Hydrogen Bond Acceptor | nih.govresearchgate.net |

| Halogens (e.g., -Br, -Cl) | Variable, can decrease activity | Halogen Bonding, Steric Hindrance | nih.govresearchgate.net |

| Bulky Groups | Often decreases activity | Steric Hindrance | nih.govresearchgate.net |

The pyridine scaffold is integral to a vast number of therapeutically active compounds. Its versatility allows for the development of drugs targeting a wide range of diseases.

Anti-infective Agents: Pyridine derivatives exhibit broad-spectrum activity against various pathogens. They have been developed as potent antibacterial agents, with some showing efficacy against multidrug-resistant strains like MRSA nih.govnih.gov. The related compound, 2-chloro-5-nitropyridine, is a known precursor for synthesizing germicides google.com. Furthermore, pyridine-based structures have yielded antiviral compounds active against viruses like dengue and various antifungal agents chempanda.comnih.gov.

Anticancer Agents: The field of oncology features numerous pyridine-containing drugs researchgate.netekb.eg. These agents act through diverse mechanisms, including the inhibition of key signaling proteins like vascular endothelial growth factor receptors (VEGFR) and other kinases, which are crucial for tumor growth and angiogenesis ekb.eg. Marketed anticancer drugs such as Sorafenib, Axitinib, and Crizotinib all feature a pyridine core, underscoring its importance in cancer drug discovery ekb.egekb.eg.

Anti-inflammatory Compounds: Chronic inflammation is implicated in many diseases, and pyridine derivatives have been successfully developed as anti-inflammatory agents. A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. For example, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown potent and selective COX-2 inhibition, establishing them as a promising scaffold for new anti-inflammatory drugs nih.gov.

| Compound Name | Therapeutic Class | Mechanism/Target | Reference |

|---|---|---|---|

| Sorafenib | Anticancer | Multi-kinase inhibitor (VEGFR, PDGFR, Raf) | ekb.eg |

| Axitinib | Anticancer | VEGFR inhibitor | ekb.eg |

| Crizotinib | Anticancer | ALK/ROS1/MET inhibitor | nih.gov |

| Etoricoxib | Anti-inflammatory | Selective COX-2 inhibitor | nih.gov |

| Isoniazid | Antibacterial (Anti-tuberculosis) | Inhibits mycolic acid synthesis | nih.gov |

| Nevirapine | Antiviral (Anti-HIV) | Non-nucleoside reverse transcriptase inhibitor | rsc.org |

Applications in Agrochemical Development

Alongside pharmaceuticals, the pyridine ring is a vital structural motif in modern agrochemicals rsc.orgresearchgate.net. Pyridine derivatives are used extensively as herbicides, insecticides, and fungicides, helping to protect crops and improve agricultural yields. For example, pyridine is a chemical precursor to the widely used herbicides paraquat (B189505) and diquat, as well as the insecticide chlorpyrifos (B1668852) chempanda.com.

The functional groups present in this compound are found in various active agrochemicals.

Cyanopyridines: Compounds containing a cyanopyridine structure are common intermediates in the synthesis of pesticides and herbicides researchgate.netmade-in-china.comindiamart.com. Flonicamid, an insecticide that controls aphids and other sucking insects, is a niacinamide (a pyridine carboxamide) derivative containing a cyanomethyl group google.com.

Nitropyridines: The nitropyridine scaffold is also a valuable precursor in agrochemical synthesis google.comresearchgate.net.

Synergistic Compositions: Research has shown that combining picolinic acids (pyridine carboxylic acids) with certain insecticides can result in synergistic compositions that are more effective than the individual components alone google.com.

The world's most widely used insecticide, Imidacloprid, is a chloronicotinyl insecticide, further demonstrating the dominance of pyridine-based structures in this sector chempanda.com. The presence of the cyano, nitro, and pyridine functionalities in this compound makes it a molecule of interest for the synthesis and discovery of new agrochemical agents.

Intermediates for Herbicides

While direct synthesis of commercial herbicides from this compound is not extensively documented in publicly available literature, the broader class of 2-cyanopyridine (B140075) derivatives is recognized for its importance in creating herbicidal compounds. Research has shown that the 2-cyano-pyridine moiety is a crucial component for high herbicidal activity in certain classes of herbicides. For instance, studies on 2-cyano-3-substituted-pyridinemethylaminoacrylates have demonstrated that these compounds can act as effective inhibitors of the photosystem II (PSII) electron transport in plants, a common mode of action for many herbicides. Some of these synthetic herbicides have shown excellent activity at low application rates. nih.gov

Furthermore, the synthesis of nitrophenyl 2-cyanoacrylamides has been explored in the search for new potential herbicides. sigmaaldrich.com This indicates that the combination of a nitro group and a cyano group on an aromatic ring system, such as in this compound, is a strategic approach in the design of new herbicidal molecules. Patent literature also describes the use of related pyridine compounds, such as 2-chloro-5-methylpyridine, as intermediates in the synthesis of established herbicides. google.com

Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry and crystal engineering focuses on designing and synthesizing solid-state structures with specific properties by controlling the intermolecular interactions. The functional groups present in this compound make it a candidate for creating novel supramolecular assemblies.

Design of Co-crystals and Supramolecular Architectures

The design of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a significant area of crystal engineering. The cyano group of this compound can act as a hydrogen bond acceptor, a key interaction for the formation of co-crystals.

Studies on related cyanopyridine compounds have demonstrated their ability to form co-crystals with dicarboxylic acids. In these structures, the pyridine nitrogen and the cyano group can participate in hydrogen bonding, leading to the formation of predictable supramolecular synthons. For example, research on a related compound, 2-cyano-5-[4-(N-methyl-N-(2-hydroxyethyl)amino)-1-diazenylphenyl]pyridine, revealed that molecules in the crystal form helical chains through hydrogen bonds between the hydroxy and cyano groups of adjacent molecules. This illustrates how the cyano group can direct the formation of specific supramolecular architectures. The presence of the nitro group in this compound adds another potential site for intermolecular interactions, further expanding the possibilities for designing complex co-crystals and supramolecular structures.

Molecular Recognition Phenomena in Crystalline Structures

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is a fundamental principle in supramolecular chemistry. The arrangement of functional groups in this compound allows for specific molecular recognition events within a crystal lattice.

The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, while the methyl group can participate in weaker C-H···O or C-H···N interactions. The interplay of these interactions can lead to the formation of well-defined patterns and the selective inclusion of other molecules (guests) within the crystalline host lattice. While specific studies on the molecular recognition properties of this compound are not widely reported, the principles of crystal engineering suggest its potential in this area. The ability to form specific hydrogen bonding patterns is crucial for creating materials with applications in separation, sensing, and catalysis.

Safety Considerations and Environmental Impact in Chemical Research

Laboratory Safety Protocols and Handling Procedures

When working with 2-Cyano-4-methyl-5-nitropyridine, it is imperative to use personal protective equipment (PPE). This includes, but is not limited to, appropriate eye protection such as chemical safety goggles, gloves that are resistant to the specific chemical, and a lab coat. cdc.gov Operations that may generate dust should be conducted in a well-ventilated area or within a fume hood to prevent inhalation. cdc.gov

Good industrial hygiene and safety practices should be maintained. This involves avoiding contact with skin, eyes, and clothing. cdc.gov In case of accidental contact, immediate and thorough washing of the affected area is crucial. Contaminated clothing should be removed and laundered before reuse. It is also important to wash hands thoroughly after handling the compound, especially before eating, drinking, or smoking. cdc.gov

Emergency procedures should be clearly established. In the event of a spill, the material should be swept up and placed into a suitable, closed container for disposal, avoiding dust formation. cdc.gov It is important to prevent the chemical from entering the environment. cdc.gov

Table 1: General Laboratory Safety and Handling Procedures for this compound

| Aspect | Procedure | Rationale |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, chemical-resistant gloves, and a lab coat. cdc.gov | To prevent eye and skin contact with the chemical. |

| Ventilation | Handle in a well-ventilated area or a fume hood, especially when dust can be generated. cdc.gov | To minimize the risk of inhalation. |

| Hygiene Practices | Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling. cdc.gov | To prevent ingestion of the chemical. |

| Handling | Avoid direct contact with the substance. Prevent dust formation. cdc.gov | To minimize exposure through all routes (inhalation, ingestion, skin contact). |

| Storage | Keep the container tightly closed in a dry, well-ventilated place. cdc.gov | To maintain the stability of the compound and prevent accidental release. |

| Spill Response | Sweep up spilled solid material, avoiding dust generation, and place in a sealed container for disposal. cdc.gov | To contain the spill and prevent environmental contamination and further exposure. |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. cdc.gov | To remove the chemical and minimize damage to the eyes. |

| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. cdc.gov | To remove the chemical from the skin and prevent irritation or absorption. |

| First Aid (Ingestion) | Clean mouth with water and drink plenty of water afterwards. cdc.gov | To dilute the chemical in the stomach. |

| First Aid (Inhalation) | Move to fresh air. cdc.gov | To remove the individual from the source of exposure. |

Research on Environmental Fate and Degradation Pathways

There is a notable lack of specific research on the environmental fate and degradation pathways of this compound. However, by examining the characteristics of its structural components—a pyridine (B92270) ring, a nitro group, and a cyano group—we can infer potential environmental behaviors.

Pyridine and its derivatives are known to be released into the environment from various industrial activities. researchgate.net Their water solubility means they can be transported into groundwater, which can have ecological consequences. researchgate.net The fate of these compounds in the environment is influenced by both abiotic processes like phototransformation and biotic processes such as microbial degradation. researchgate.net

The biodegradation of pyridine compounds has been observed, with numerous bacteria capable of using them as a source of carbon and nitrogen. researchgate.netresearchgate.net However, the specific substituents on the pyridine ring greatly affect its biodegradability. researchgate.net For instance, studies on various pyridine derivatives have shown that those with cyano and hydroxyl groups can be more susceptible to biotransformation under anaerobic conditions than those with chloro or methyl groups. nih.gov

The presence of a nitro group on an aromatic ring, as in nitroaromatic compounds, generally makes the compound more resistant to aerobic degradation. nih.gov These compounds can be toxic to a range of organisms. nih.gov Under anaerobic conditions, the nitro group is often reduced to an amino group, forming amino-aromatic compounds. nih.govnih.gov This transformation is a critical first step in their environmental degradation pathway. nih.gov The resulting aminopyridine derivatives may have different environmental fates and toxicities.

Given these general principles, it is likely that this compound would be subject to microbial degradation, although its persistence in the environment is unknown. The degradation would likely involve the transformation of the nitro and cyano groups, and the eventual cleavage of the pyridine ring. Specific research is needed to determine the actual degradation pathways, the microorganisms involved, and the ecotoxicity of this compound and its potential degradation products.

Green Chemistry Approaches and Sustainable Manufacturing Practices

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov For the synthesis of pyridine derivatives like this compound, several green chemistry approaches can be considered to improve sustainability.

Traditional methods for synthesizing such compounds often involve hazardous solvents and reagents, which can pose risks to human health and the environment. Modern synthetic strategies focus on increasing efficiency and reducing environmental impact.

One key area of green chemistry is the use of alternative solvents. Water is an ideal green solvent, and some syntheses of pyrimidine (B1678525) derivatives, which are structurally related to pyridines, have been successfully carried out in aqueous media. epa.gov The use of ionic liquids, which have low toxicity and are biodegradable, is another promising green solvent alternative. In some cases, solvent-free reactions, such as those using mechanochemical grinding, can be employed to minimize waste. nih.gov

Catalysis plays a crucial role in green synthesis. The use of efficient and recyclable catalysts can improve atom economy and reduce waste. nih.gov For pyridine derivatives, various catalytic systems have been explored. Another important green chemistry technique is the use of alternative energy sources. Microwave-assisted synthesis, for example, can significantly shorten reaction times from hours to minutes and often leads to higher yields and purer products. nih.gov

Sustainable manufacturing also involves process optimization to reduce waste streams and energy consumption. A patented process for the preparation of 2-cyanopyridines highlights an approach that avoids heavy metals, uses recoverable polar solvents, and allows for the recycling of the activating agent, making the process more cost-effective and environmentally friendly on an industrial scale.

Table 2: Potential Green Chemistry Approaches for the Synthesis of this compound

| Green Chemistry Principle | Approach | Potential Benefit |

| Safer Solvents | Use of water, ionic liquids, or solvent-free conditions. nih.govepa.gov | Reduces the use and release of hazardous volatile organic compounds (VOCs). |

| Catalysis | Employing recyclable catalysts. nih.gov | Increases reaction efficiency, reduces waste, and allows for catalyst reuse. |

| Energy Efficiency | Microwave-assisted synthesis. nih.gov | Drastically reduces reaction times and energy consumption compared to conventional heating. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimizes the generation of by-products and waste. |

| Waste Prevention | Optimizing reaction conditions and using recyclable reagents. | Reduces the volume and toxicity of waste streams. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of environmental protection and responsible chemical manufacturing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Cyano-4-methyl-5-nitropyridine, and how can reaction conditions be optimized?

- Methodology :

-

Nucleophilic substitution : Start with halogenated pyridine precursors (e.g., 2-chloro-5-nitropyridine) and substitute the halogen with a cyano group using CuCN or KCN under reflux conditions .

-

Nitration and cyanation : Introduce nitro and cyano groups sequentially. For example, nitrate 4-methylpyridine derivatives followed by cyanation using cyanating agents like NaCN in DMF at 80–100°C .

-

Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. Monitor yields via HPLC and characterize intermediates by NMR (¹H/¹³C) .

- Data Table : Comparison of Synthesis Routes

| Precursor | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 2-Chloro-4-methylpyridine | CuCN, DMF, 120°C, 12h | 65 | 98.5 | |

| 4-Methylpyridine | HNO₃/H₂SO₄, then NaCN, 80°C | 48 | 95.2 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (DMSO-d₆) identifies methyl (δ 2.5–2.7 ppm) and nitro groups (δ 8.9–9.1 ppm). ¹³C NMR confirms cyano (δ 115–120 ppm) and aromatic carbons .

- IR : Cyano stretch (~2200 cm⁻¹) and nitro symmetric/asymmetric stretches (~1520/1350 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ peaks (theoretical m/z 179.04) .

Q. How do solubility and stability properties of this compound vary across solvents and temperatures?

- Methodology :

- Solubility : Test in DMSO, DMF, acetonitrile, and ethanol at 25°C and 60°C. Use gravimetric analysis after 24h equilibration .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Nitro groups may hydrolyze in aqueous acidic/basic conditions .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces. The electron-withdrawing nitro and cyano groups activate the pyridine ring at positions ortho/para to substituents .

- Kinetic Studies : Compare reaction rates with varying nucleophiles (e.g., amines vs. thiols) in polar aprotic solvents. Correlate Hammett σ values with activation energies .